molecular formula C23H24N2O3 B2953949 (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone CAS No. 898482-11-6

(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone

Katalognummer B2953949
CAS-Nummer: 898482-11-6
Molekulargewicht: 376.456
InChI-Schlüssel: LDQVQPXMPBAPII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is determined by techniques such as HRMS, IR, 1H and 13C NMR . The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

This compound has been studied for its potential as a multifunctional anti-Alzheimer’s agent. It’s part of a class of drugs known as cholinesterase inhibitors, which are used to treat Alzheimer’s by affecting acetylcholine levels in the brain . The compound has shown promising results in inhibiting acetylcholinesterase (AChE), which could help improve cognitive functions in Alzheimer’s patients.

Antimicrobial Activity

Research has indicated that derivatives of this compound may possess significant antimicrobial properties. Novel compounds synthesized from it have been tested and found to have promising antibacterial and antifungal activities . This opens up possibilities for developing new antimicrobial medications.

Monoamine Releasing Agent

The benzylpiperidine moiety of the compound acts as a monoamine releasing agent. It has been found to have selectivity for releasing dopamine over serotonin and is most efficacious as a releaser of norepinephrine . This property could be useful in the development of treatments for disorders related to neurotransmitter imbalances.

Anti-Aβ Aggregation

The compound has been evaluated for its capacity to prevent the aggregation of amyloid-beta (Aβ) peptides . This is significant because Aβ aggregation is a hallmark of Alzheimer’s disease, and inhibiting this process could be a therapeutic strategy.

Antioxidant Activity

In addition to its anti-Aβ aggregation capabilities, the compound also exhibits antioxidant activity . This means it could potentially be used to combat oxidative stress, which is implicated in various neurodegenerative diseases.

Metal-Chelating Properties

The compound has shown metal-chelating ability . Chelating metal ions can be beneficial in treating diseases where metal ions play a role in the pathology, such as certain forms of dementia where metal ion dysregulation is observed.

Zukünftige Richtungen

The future directions of research involving this compound could potentially involve further exploration of its biological activities. Indole derivatives, which this compound is a part of, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Eigenschaften

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-27-20-9-7-19(8-10-20)22-16-21(24-28-22)23(26)25-13-11-18(12-14-25)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQVQPXMPBAPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.